3,6-Bis(2-fluorostyryl)pyridazine
Description
Structure
3D Structure
Properties
CAS No. |
5273-57-4 |
|---|---|
Molecular Formula |
C20H14F2N2 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
3,6-bis[(E)-2-(2-fluorophenyl)ethenyl]pyridazine |
InChI |
InChI=1S/C20H14F2N2/c21-19-7-3-1-5-15(19)9-11-17-13-14-18(24-23-17)12-10-16-6-2-4-8-20(16)22/h1-14H/b11-9+,12-10+ |
InChI Key |
FTUZKCRQBSPNPS-WGDLNXRISA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NN=C(C=C2)/C=C/C3=CC=CC=C3F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NN=C(C=C2)C=CC3=CC=CC=C3F)F |
Origin of Product |
United States |
Synthetic Methodologies for 3,6 Bis 2 Fluorostyryl Pyridazine and Congeneric Structures
General Synthetic Strategies for the Pyridazine (B1198779) Core
The construction of the pyridazine ring system is a fundamental step in the synthesis of its derivatives. Several robust methods have been developed for this purpose.
Cyclization Reactions Utilizing 1,4-Dicarbonyl Precursors and Hydrazine (B178648)
A primary and classical method for synthesizing the pyridazine core involves the condensation reaction between a 1,4-dicarbonyl compound and hydrazine. chemtube3d.comstackexchange.com This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to the aromatic pyridazine. chemtube3d.com The versatility of this method lies in the accessibility of various substituted 1,4-dicarbonyl compounds, which allows for the introduction of different substituents onto the pyridazine ring. organic-chemistry.org
The general mechanism involves the nucleophilic attack of hydrazine on the two carbonyl groups of the 1,4-dicarbonyl compound, leading to a cyclic intermediate that dehydrates to form the dihydropyridazine. Subsequent oxidation, often using mild oxidizing agents, yields the final pyridazine product. chemtube3d.com For instance, the reaction of a 1,4-diketone with hydrazine hydrate (B1144303) can lead to the formation of a stable pyridazine ring. liberty.edu
| Reactant 1 | Reactant 2 | Product | Reference |
| 1,4-Diketone | Hydrazine | Dihydropyridazine | chemtube3d.com |
| Dihydropyridazine | Oxidizing Agent | Pyridazine | chemtube3d.com |
| 1,2-Diacylcyclopentadienes | Hydrazine Hydrate | 5,6-Fused Ring Pyridazines | liberty.edu |
This strategy has been successfully employed in the synthesis of various pyridazine derivatives, including those with fused ring systems. liberty.edu
Functionalization Approaches for Pre-Formed Pyridazine Rings
Once the pyridazine core is formed, further functionalization can be achieved through various reactions to introduce desired substituents at specific positions.
The pyridazine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at the carbon atoms adjacent to the nitrogen atoms (C3 and C6) and at the C4 and C5 positions. wur.nluoanbar.edu.iqstackexchange.com The reactivity towards nucleophiles is enhanced in pyridinium (B92312) salts. slideshare.net Halogenated pyridazines are common substrates for nucleophilic substitution, where the halogen atom is displaced by a variety of nucleophiles. wur.nlacs.org For example, chloropyridazines can react with amines, alkoxides, and other nucleophiles to yield the corresponding substituted pyridazines. nih.gov The regioselectivity of the attack is influenced by the position of the leaving group and the reaction conditions. stackexchange.com
| Substrate | Reagent | Product Type | Reference |
| Halogenopyridazine | Potassium Amide | Aminopyridazine | wur.nl |
| 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate | Primary Amines | 6-amino-5-(trifluoromethyl)pyridazine-3-carboxamide | nih.gov |
| Halogenopyridines | Nucleophiles | Substituted Pyridines | wur.nl |
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, including pyridazine. wikipedia.orgbaranlab.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then react with various electrophiles to introduce a wide range of substituents. While direct metalation of the simple pyridazine ring can be complicated by the addition of the organometallic reagent, the presence of a directing group can facilitate efficient lithiation at the desired position. harvard.eduyoutube.com
The choice of the directing group is crucial for the success of the reaction. Common directing groups include amides, ethers, and tertiary amines. wikipedia.orgbaranlab.org The resulting organolithium species can be quenched with electrophiles such as alkyl halides, aldehydes, ketones, and carbon dioxide to introduce new functional groups.
| Strategy | Key Intermediate | Subsequent Reaction | Reference |
| Directed ortho-metalation | Aryllithium | Electrophilic Quench | wikipedia.orgbaranlab.org |
| Lithiation of substituted pyridines | Organolithium species | Reaction with electrophiles | harvard.edu |
Annulation reactions provide a route to construct fused pyridazine systems. These reactions involve the formation of a new ring fused to the existing pyridazine core. For instance, a [4+2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones has been reported for the synthesis of trisubstituted pyridazines. organic-chemistry.orgresearchgate.net Another approach involves the dearomatization of a furan (B31954) ring followed by reaction with hydrazine to form annulated pyridazines. urfu.ru These methods are valuable for creating complex polycyclic structures containing the pyridazine moiety.
| Reaction Type | Reactants | Product | Reference |
| [4+2] Annulation | Ketene N,S-acetals, N-tosylhydrazones | Trisubstituted Pyridazines | organic-chemistry.orgresearchgate.net |
| Furan-yne cyclization followed by reaction with hydrazine | Furylacetylenes, Hydrazine | Annulated Pyridazines | urfu.ru |
| Self-[3+2] annulation | Pyridinium salts | N-indolizine-substituted pyridine-2(1H)-ones | rsc.org |
The aza-Diels-Alder reaction is a powerful method for constructing nitrogen-containing six-membered rings, including pyridazines. rsc.org In an inverse-electron-demand aza-Diels-Alder reaction, an electron-deficient diene reacts with an electron-rich dienophile. organic-chemistry.orgacs.org For pyridazine synthesis, 1,2,4,5-tetrazines or 1,2,3-triazines can serve as the azadiene component, which, upon reaction with an alkyne or an alkene equivalent, leads to the formation of a pyridazine ring after the extrusion of a small molecule like dinitrogen. organic-chemistry.orgorganic-chemistry.orgrsc.orgnih.gov This methodology offers a high degree of regioselectivity and functional group tolerance. organic-chemistry.orgresearchgate.net
| Diene | Dienophile | Key Feature | Reference |
| 1,2,3-Triazines | 1-Propynylamines | Highly regioselective, neutral conditions | organic-chemistry.orgnih.gov |
| 3-Monosubstituted s-tetrazine | Silyl enol ethers | High regiocontrol | organic-chemistry.org |
| Tetrazines | Alkynyl sulfides | Regioselective synthesis of trisubstituted pyridazines | rsc.org |
Advanced Approaches for the Introduction of Styryl Moieties
The synthesis of styryl-substituted heterocycles, including pyridazines, relies on robust methods for forming carbon-carbon bonds. Modern organic synthesis provides a powerful toolkit for this purpose, with palladium-catalyzed reactions and various condensation strategies being particularly prominent.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira)
Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for creating C-C bonds, particularly between sp²-hybridized carbon atoms. uwindsor.ca These reactions are foundational in synthesizing complex molecules and offer high functional group tolerance. uwindsor.ca
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org It is widely used due to the stability and low toxicity of the boron reagents. libretexts.org For the synthesis of styryl pyridazines, a common approach involves reacting a dihalopyridazine with a styrylboronic acid. mdpi.comnih.gov For instance, 3-bromo-6-(thiophen-2-yl)pyridazine has been successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst and a base like sodium carbonate. mdpi.com This precedent suggests a viable route for synthesizing bis-styryl pyridazines from a 3,6-dihalopyridazine precursor. The reaction mechanism typically involves an oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product. libretexts.orgyoutube.com
Stille Coupling: The Stille reaction couples an organotin compound (stannane) with an organic halide. organic-chemistry.orglibretexts.org It is known for its broad scope and tolerance of many functional groups, making it effective for transformations of highly functionalized molecules. uwindsor.ca The reaction can be used to couple various sp²-hybridized groups, including vinyl and aryl moieties. wikipedia.org A key advantage is that the stereochemistry of the vinyl partner is typically retained throughout the reaction. wikipedia.org However, a significant drawback is the toxicity and difficulty in removing the tin-containing byproducts. organic-chemistry.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a powerful method for constructing sp²-sp carbon bonds and has been widely applied in the synthesis of complex molecules and heterocycles under mild conditions. wikipedia.orgnih.govmdpi.com To create a styryl group, this method would typically be a two-step process: a Sonogashira coupling to introduce an alkynylstyryl group, followed by a stereoselective reduction of the alkyne to an alkene.
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Nucleophile | Electrophile | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron Compound (e.g., Boronic Acid) | Organic Halide/Triflate | Low toxicity of reagents, mild conditions, commercially available reagents. libretexts.orgmdpi.com | Can be sensitive to base-sensitive substrates. libretexts.org |
| Stille | Organotin Compound (Stannane) | Organic Halide/Triflate | High functional group tolerance, retention of stereochemistry. uwindsor.cawikipedia.org | Toxicity and removal of tin byproducts. organic-chemistry.org |
| Sonogashira | Terminal Alkyne | Organic Halide/Triflate | Mild reaction conditions, direct formation of C(sp²)-C(sp) bonds. wikipedia.orglibretexts.org | Often requires a co-catalyst (Cu), may lead to alkyne homocoupling. nih.gov |
Condensation Reactions for Carbon-Carbon Double Bond Formation (e.g., Knoevenagel Analogs)
Condensation reactions provide a classical yet powerful alternative for forming the carbon-carbon double bond of a styryl group.
Knoevenagel Condensation: This reaction is a modification of the aldol (B89426) condensation and involves the nucleophilic addition of a compound with an active methylene (B1212753) group (a CH₂ group flanked by electron-withdrawing groups) to a carbonyl group, followed by dehydration. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine like piperidine (B6355638). wikipedia.org In the context of styryl-pyridazine synthesis, an analogous reaction can be employed where the "active methylene" is a methyl group on the pyridazine ring, activated by the electron-withdrawing nature of the nitrogen-containing ring.
This approach has been successfully used to synthesize various styryl-substituted heterocycles. jst.go.jpnih.gov For example, 2-methyl-thiazolo[4,5-b]pyrazines undergo Knoevenagel condensation with aldehydes in the presence of piperidine and acetic acid to yield styryl derivatives. jst.go.jp Similarly, the condensation of 2-picoline (2-methylpyridine) with benzaldehyde (B42025) derivatives is a known method for producing styrylpyridines. researchgate.net These reactions often yield the thermodynamically more stable (E)-isomer of the styryl double bond. wikipedia.org
Solvent-Free and Catalyst-Free Synthetic Conditions for Styryl-Substituted Systems
In line with the principles of green chemistry, significant efforts have been made to develop synthetic methods that minimize or eliminate the use of hazardous solvents and catalysts. rsc.orgbohrium.comnih.gov
Solvent-free, or neat, reactions can offer numerous advantages, including higher reaction rates, improved yields, and simpler product isolation. bohrium.com Knoevenagel condensations, for example, can be performed under solvent-free conditions by simply grinding the reactants together, sometimes with a solid base catalyst. researchgate.netresearchgate.net Another emerging green technique involves the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors that form a liquid at a lower temperature than either individual component. A DES has been employed as a catalyst for a transition metal-free cascade reaction to yield styryl-heterocycles, highlighting a sustainable pathway for such syntheses. researchgate.net These methods are attractive for their reduced environmental impact and potential for increased efficiency. rsc.org
Specific Synthetic Pathways for 3,6-Bis(2-fluorostyryl)pyridazine
Based on the general methodologies described above, specific and plausible synthetic routes for the target compound, this compound, can be designed. The primary strategies involve either building the styryl wings onto a pre-formed pyridazine core via cross-coupling or forming the styryl double bonds via condensation.
Design and Proposed Synthetic Routes from Appropriate Precursors
Two principal retrosynthetic disconnections lead to viable forward syntheses for this compound.
Route A: Palladium-Catalyzed Cross-Coupling. This approach begins with a 3,6-dihalopyridazine, such as 3,6-dichloropyridazine, which is commercially available. This precursor can undergo a double Suzuki-Miyaura reaction with two equivalents of an appropriate (E)-2-(2-fluorovinyl)phenylboronic acid derivative. The reaction would likely be catalyzed by a palladium complex like Pd(PPh₃)₄ in the presence of an aqueous base. mdpi.com This method has the advantage of building the styryl units with pre-defined stereochemistry.
Route B: Knoevenagel-Type Condensation. This strategy starts with 3,6-dimethylpyridazine. A double Knoevenagel-type condensation reaction with two equivalents of 2-fluorobenzaldehyde (B47322) would form the desired product. This reaction is typically catalyzed by a base such as piperidine, often with an acid co-catalyst like acetic acid, and may require elevated temperatures to facilitate the double condensation and subsequent dehydration. jst.go.jp
Table 2: Proposed Synthetic Routes for this compound
| Route | Precursor 1 | Precursor 2 | Reaction Type | Key Reagents/Catalysts |
| A | 3,6-Dichloropyridazine | (E)-2-(2-fluorovinyl)phenylboronic acid | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/Ethanol/Water mdpi.com |
| B | 3,6-Dimethylpyridazine | 2-Fluorobenzaldehyde | Knoevenagel-type Condensation | Piperidine, Acetic Acid, Heat jst.go.jp |
Control of Stereochemistry in Styryl Moieties (E/Z Isomerism)
The geometry of the two carbon-carbon double bonds in the styryl groups is a critical aspect of the synthesis, as the E (trans) and Z (cis) isomers can have different physical and chemical properties.
In condensation reactions like the Knoevenagel type, the formation of an initial mixture of E and Z isomers is possible. However, the reaction conditions often allow for equilibration, leading to the formation of the thermodynamically more stable isomer as the major product. wikipedia.org For styryl groups, the (E)-isomer, where the large aromatic groups are on opposite sides of the double bond, is generally more stable and is therefore the expected predominant product under thermodynamic control.
In palladium-catalyzed cross-coupling reactions , the stereochemistry is typically determined by the starting vinyl partner. Both the Suzuki-Miyaura and Stille reactions are known to proceed with retention of configuration at the double bond. wikipedia.org Therefore, to synthesize the (E,E)-isomer of this compound, one must start with the pure (E)-isomer of the corresponding styrylboronic acid or styrylstannane. This provides excellent control over the final product's stereochemistry.
Strategic Derivatization of the this compound Framework
The this compound scaffold offers multiple sites for strategic chemical modification, allowing for the fine-tuning of its chemical and physical properties. These derivatizations can be broadly categorized into modifications on the central pyridazine heterocycle and alterations to the peripheral fluorostyryl moieties.
The pyridazine ring is an electron-deficient heterocycle, which dictates its reactivity towards various chemical transformations. The two adjacent nitrogen atoms significantly lower the electron density of the ring carbons, making them susceptible to nucleophilic attack while simultaneously deactivating them towards classical electrophilic substitution. youtube.com
Nucleophilic Aromatic Substitution (SNAr): A common strategy for functionalizing the pyridazine core involves starting with a precursor like 3,6-dichloropyridazine. The chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. researchgate.netjofamericanscience.org One or both chlorine atoms can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, often with high regioselectivity depending on the reaction conditions and the nature of the nucleophile. jofamericanscience.orgrsc.org This approach allows for the introduction of diverse functional groups prior to the construction of the styryl side chains.
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods provide powerful tools for C-C and C-heteroatom bond formation on the pyridazine nucleus. Starting again with 3,6-dichloropyridazine, palladium-catalyzed cross-coupling reactions are highly effective. The Suzuki-Miyaura coupling, for instance, can be used to introduce aryl or heteroaryl substituents by reacting the dichloropyridazine with the corresponding boronic acids or esters. organic-chemistry.orgrsc.org This methodology enables the synthesis of complex, unsymmetrical derivatives where one position is a styryl group and the other is a different aromatic moiety.
Electrophilic Substitution: Direct electrophilic substitution on the pyridazine ring is challenging due to the deactivating effect of the nitrogen atoms. youtube.com Reactions such as nitration or halogenation require harsh conditions and often result in low yields. youtube.com The electron-withdrawing nature of the nitrogens makes the ring less nucleophilic than benzene. youtube.com However, the reactivity can be enhanced by introducing electron-donating groups onto the ring or by forming the pyridine (B92270) N-oxide, which activates the ring towards electrophilic attack, typically at the 4- or 6-positions. youtube.com
| Reaction Type | Typical Reagents | Position(s) Functionalized | Key Considerations | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Amines (R-NH2), Alkoxides (R-O-), Thiolates (R-S-) on a dihalo-pyridazine precursor | 3 and 6 | Requires a good leaving group (e.g., Cl, Br). High regioselectivity is often achievable. | researchgate.netjofamericanscience.org |
| Suzuki-Miyaura Coupling | Ar-B(OH)2, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | 3 and 6 | Versatile for C-C bond formation, allowing introduction of various aryl/heteroaryl groups. | libretexts.orgrsc.org |
| Electrophilic Substitution | HNO3/H2SO4, Br2 | 4 and 5 | Generally difficult, requires harsh conditions and gives low yields. Ring activation (e.g., N-oxide formation) can improve reactivity. | youtube.comyoutube.com |
The fluorine atoms on the styryl wings are not merely passive substituents; they exert profound effects on the molecule's physicochemical properties. The strategic placement and number of fluorine atoms can be used to modulate lipophilicity, electronic character, metabolic stability, and intermolecular interactions. tandfonline.comresearchgate.net
Electronic Effects: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect (-I) can significantly alter the electronic landscape of the molecule. tandfonline.com Introducing fluorine onto the phenyl rings deactivates them towards electrophilic substitution but can activate them for nucleophilic aromatic substitution. This effect also influences the acidity or basicity of any nearby functional groups. researchgate.net While the parent this compound lacks acidic or basic sites, further derivatization could introduce such groups, whose pKa would be modulated by the fluorine atoms.
Lipophilicity and Solubility: The effect of fluorination on lipophilicity is complex. While a single fluorine atom often increases lipophilicity compared to a hydrogen atom, the introduction of multiple fluorine atoms or specific fluorinated motifs can sometimes decrease lipophilicity or have non-additive effects. acs.orgnih.gov For instance, the replacement of a methyl group (CH₃) with a trifluoromethyl group (CF₃) typically leads to a significant increase in lipophilicity. The specific substitution pattern (e.g., 2-fluoro vs. 3-fluoro vs. 4-fluoro) on the styryl ring will lead to different dipole moments and surface polarities, thereby influencing the molecule's solubility and how it interacts with biological membranes. researchgate.net
Metabolic Stability: A common strategy in medicinal chemistry is to introduce fluorine atoms at positions susceptible to metabolic oxidation by cytochrome P450 enzymes. tandfonline.comnih.gov The carbon-fluorine bond is exceptionally strong, and replacing a C-H bond with a C-F bond at a metabolically labile site can block this pathway, thereby increasing the compound's metabolic stability and in vivo half-life. nih.gov For the fluorostyryl moieties, positions vulnerable to aromatic hydroxylation could be protected by fluorination.
Conformational and Intermolecular Effects: Fluorine substitution can influence the conformation of the molecule and its ability to participate in non-covalent interactions. Fluorination of the benzothiadiazole unit in conjugated polymers, for example, has been shown to promote stronger intermolecular interactions and lead to more ordered solid-state packing, which is beneficial for charge transport. nih.gov Similar effects could be anticipated for this compound, where different fluoro-substitution patterns could alter the planarity of the system and its tendency to form π-π stacking interactions, which would, in turn, affect its material properties.
| Property Affected | Effect of Fluorine Substitution | Rationale / Mechanism | Reference |
|---|---|---|---|
| Electronic Properties | Strongly electron-withdrawing. Modulates pKa of proximal groups. | High electronegativity of fluorine (inductive effect). | tandfonline.comresearchgate.net |
| Lipophilicity | Context-dependent. Can increase or decrease lipophilicity based on the specific fluorine pattern. | Alters molecular polarity, dipole moment, and hydrophobic surface area. | acs.orgresearchgate.net |
| Metabolic Stability | Generally increases metabolic stability. | The C-F bond is very strong and can block sites of oxidative metabolism (e.g., by P450 enzymes). | tandfonline.comnih.gov |
| Intermolecular Interactions | Can enhance π-π stacking and alter solid-state packing. | Changes in molecular planarity, dipole moment, and electrostatic potential influence non-covalent interactions. | nih.gov |
Comprehensive Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
No published data are available for the NMR spectroscopic analysis of 3,6-Bis(2-fluorostyryl)pyridazine.
Specific 1H NMR chemical shifts and coupling constants for this compound have not been reported.
Specific 13C NMR chemical shift assignments for this compound are not available in the current scientific literature.
There are no available 2D NMR data (COSY, HSQC, HMBC, NOESY) to provide insights into the connectivity and conformation of this compound.
Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy)
Experimental FT-IR and Raman spectra, which would detail the vibrational modes of the molecule, have not been documented for this compound.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Solution and Solid State
The UV-Vis absorption characteristics, including absorption maxima (λmax) and molar absorptivity, for this compound in either solution or the solid state are not reported.
X-ray Crystallography for Solid-State Structural Analysis
The crystal structure of this compound has not been determined, and therefore, no crystallographic data such as unit cell parameters, bond lengths, or bond angles are available.
Crystal Packing Motifs and Intermolecular Interactions
Detailed information regarding the crystal packing of this compound, which would include analyses of intermolecular forces such as C-H···F hydrogen bonds, potential halogen···π interactions involving the fluorine atoms and aromatic rings, and π-π stacking between the pyridazine (B1198779) or styryl rings, is not available. Crystal structure determination through techniques like X-ray crystallography would be required to elucidate these features.
Molecular Conformation, Planarity, and Torsion Angle Analysis
An analysis of the molecular conformation, including the planarity of the pyridazine and fluorostyryl moieties and the specific torsion angles that define the molecule's three-dimensional shape, has not been reported. Such data is typically derived from single-crystal X-ray diffraction studies.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
The molecular mass and characteristic fragmentation pattern of this compound, which are determined using mass spectrometry, have not been documented in available literature. This analysis is crucial for confirming the molecular weight and providing insights into the compound's structural components.
Photophysical and Advanced Electronic Properties
Luminescence and Fluorescence Characteristics
Comprehensive characterization of the luminescence and fluorescence of 3,6-Bis(2-fluorostyryl)pyridazine, including its emission spectra, quantum yields, and excited-state dynamics, has not been reported.
Emission Spectra, Peak Maxima, and Bandwidths
There are no published studies detailing the emission spectra of this compound in solution or in the solid state. Therefore, data on its emission peak maxima and the full width at half maximum (FWHM) of its emission bands are not available.
Photoluminescence Quantum Yield (PLQY) in Various Media
The efficiency of the fluorescence process, quantified by the photoluminescence quantum yield (PLQY), has not been experimentally determined for this compound in any solvent or solid-state medium.
Excited State Lifetimes and Decay Kinetics
Information regarding the lifetime of the excited states of this compound and the kinetics of their decay processes is not present in the scientific literature.
Thermally Activated Delayed Fluorescence (TADF) Phenomena and Mechanism
While pyridazine-based compounds have been investigated for their potential to exhibit thermally activated delayed fluorescence (TADF), there is no specific research confirming or detailing this phenomenon in this compound. The mechanism of TADF relies on a small energy gap between the lowest singlet and triplet excited states, and without experimental or theoretical data, the existence of this property in the target compound remains speculative.
Intersystem Crossing (ISC) Processes and Efficiency
The efficiency of intersystem crossing (ISC), the non-radiative transition between singlet and triplet excited states, is a crucial parameter in understanding the photophysical behavior of a molecule. However, no studies have been found that investigate the ISC processes or their efficiency in this compound.
Electronic Structure and Frontier Molecular Orbitals
A detailed analysis of the electronic structure, including the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), for this compound is not available in the current scientific literature. Such studies, typically performed using computational quantum chemistry methods, are essential for understanding the compound's electronic transitions and reactivity.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Determination
The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a key parameter that determines the electronic absorption and emission properties of the material. Typically, these energy levels are determined experimentally using techniques like cyclic voltammetry and ultraviolet photoelectron spectroscopy (UPS), and computationally through methods such as density functional theory (DFT). For this compound, no published values for HOMO and LUMO energies were found.
Singlet and Triplet Excited State Energy Levels
Upon absorption of light, a molecule is promoted to an excited electronic state. These can be either singlet states (where all electron spins are paired) or triplet states (where two electron spins are unpaired). The energies of the lowest singlet (S₁) and triplet (T₁) excited states are critical for determining the color of emission and the efficiency of photoluminescent processes. These are often measured using fluorescence and phosphorescence spectroscopy. No specific data on the singlet and triplet energy levels of this compound are currently available.
Analysis of Intramolecular Charge Transfer (ICT) Characteristics
Intramolecular charge transfer (ICT) is a process where, upon photoexcitation, an electron is transferred from an electron-donating part of a molecule to an electron-accepting part. This phenomenon can lead to unique photophysical properties, such as large Stokes shifts and sensitivity to the solvent environment. The pyridazine (B1198779) core in the target molecule could potentially act as an electron-accepting unit, but without experimental or theoretical studies, the presence and nature of ICT characteristics in this compound remain speculative.
Electrochemical Properties: Cyclic Voltammetry and Redox Potentials
The electrochemical properties of a compound describe its behavior during oxidation and reduction reactions. These are vital for understanding its stability and suitability for use in electronic devices.
Cyclic voltammetry is a primary technique used to investigate the redox behavior of molecules. It provides information on the oxidation and reduction potentials, which are directly related to the HOMO and LUMO energy levels. While studies on related pyridazine derivatives exist, showing the electrochemical activity of the pyridazine ring, no cyclic voltammetry data for this compound has been reported.
Determination of Electrochemical Bandgap
The electrochemical bandgap is an estimate of the HOMO-LUMO gap derived from the onset potentials of the first oxidation and reduction peaks in a cyclic voltammogram. It provides a valuable experimental measure of the energy required to create an excited state. The absence of cyclic voltammetry data for this compound means its electrochemical bandgap is unknown.
Solvatochromic Effects on Optical and Electronic Properties
Solvatochromism is the change in the color of a solution of a chemical when the solvent is changed. This effect arises from the differential solvation of the ground and excited states of the molecule and can provide insights into the nature of the excited state, particularly for compounds with ICT character. Investigating the absorption and emission spectra of a compound in a range of solvents with varying polarity is the standard method for studying these effects. Such a study has not been published for this compound.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Ground State Properties
DFT calculations are a powerful tool for investigating the fundamental characteristics of molecules in their ground state. For 3,6-Bis(2-fluorostyryl)pyridazine, these calculations offer a detailed picture of its three-dimensional structure, electronic configuration, and the distribution of electron density.
Geometry Optimization and Detailed Conformational Analysis
Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For pyridazine (B1198779) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G* basis set, are employed to achieve this. researchgate.net The analysis of substituted pyridazines reveals that the pyridazine ring itself can adopt various conformations. scispace.com In the case of this compound, the rotational freedom around the single bonds connecting the styryl groups to the pyridazine core allows for multiple possible conformers.
A detailed conformational analysis would investigate the relative energies of these conformers, which arise from the different spatial orientations of the 2-fluorostyryl substituents. The planarity of the molecule is a key factor, as non-planar conformations can arise in the ground state. nih.gov The presence of the fluorine atoms on the styryl groups can influence the preferred conformation through steric and electronic effects. The final optimized geometry represents the most probable structure of the molecule at its lowest energy state.
Calculation of Electronic Structure Parameters (HOMO-LUMO Energies, Energy Gaps)
The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions and electronic transitions.
The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap (ΔE), are key parameters that determine a molecule's electronic properties and reactivity. A smaller energy gap generally indicates a molecule that is more easily excitable and potentially more reactive. researchgate.netresearchgate.net DFT calculations are a standard method for determining these values. researchgate.netnih.gov For pyridazine derivatives, the addition of substituents can significantly alter the HOMO and LUMO energy levels. researchgate.net The electron-withdrawing nature of the pyridazine ring and the electronic effects of the 2-fluorostyryl groups will influence the energy of these frontier orbitals in this compound.
Below is a hypothetical data table illustrating the kind of results obtained from such calculations.
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -2.80 |
| HOMO-LUMO Energy Gap (ΔE) | 3.70 |
Note: These values are illustrative and would need to be calculated specifically for this compound using appropriate computational methods.
Visualization and Analysis of Electron Density Distributions
Visualizing the electron density distribution provides a qualitative understanding of where electrons are most likely to be found within the molecule. This is crucial for identifying electron-rich and electron-poor regions, which in turn helps in predicting sites of electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO electron densities is particularly insightful. researchgate.net
In many push-pull systems and conjugated molecules, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part. nih.gov For this compound, the pyridazine ring acts as an electron-deficient core. The analysis would likely show the HOMO distributed over the styryl groups and the LUMO concentrated on the pyridazine ring, indicating the potential for intramolecular charge transfer upon excitation. beilstein-journals.org These visualizations are typically generated as three-dimensional plots showing the spatial distribution of the molecular orbitals.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
TD-DFT is an extension of DFT that allows for the investigation of electronic excited states. rsc.org This is essential for understanding a molecule's response to light, including its absorption and emission characteristics. nih.gov
Prediction and Interpretation of UV-Vis Absorption Spectra
TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.govnih.gov The calculated transition energies correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths provide an indication of the intensity of these absorptions. nih.gov
For conjugated systems like this compound, the lowest energy absorption band is often associated with the HOMO to LUMO transition. nih.gov The interpretation of the calculated spectrum involves assigning the observed absorption bands to specific electronic transitions between molecular orbitals. beilstein-journals.org This allows for a detailed understanding of the nature of the excited states, such as whether they have significant charge-transfer character. beilstein-journals.org
A hypothetical data table for predicted absorption maxima is presented below.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 380 | 0.85 | HOMO → LUMO |
| S0 → S2 | 320 | 0.15 | HOMO-1 → LUMO |
| S0 → S3 | 290 | 0.30 | HOMO → LUMO+1 |
Note: These values are illustrative and would need to be specifically calculated.
Computational Modeling of Emission Spectra
Similar to absorption, TD-DFT can also be used to model the emission spectrum (fluorescence or phosphorescence) of a molecule. This is achieved by first optimizing the geometry of the lowest excited state (S1 for fluorescence). nih.gov The energy difference between the optimized excited state and the ground state geometry then corresponds to the emission energy. nih.gov
The calculated emission wavelength is typically red-shifted compared to the absorption wavelength, a phenomenon known as the Stokes shift. Modeling the emission spectrum provides insights into the relaxation processes that occur in the excited state and the nature of the emitting state. nih.gov For many fluorescent organic molecules, the emission originates from the S1 state and corresponds to the LUMO → HOMO transition. nih.gov
A hypothetical data table for predicted emission properties is shown below.
| Property | Calculated Value |
| Emission λmax (nm) | 450 |
| Stokes Shift (nm) | 70 |
| Emitting State | S1 |
Note: These values are illustrative and require specific computational modeling.
Singlet-Triplet Energy Gap Computations
The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy gap (ΔEST), is a critical parameter that governs the photophysical properties of a molecule, including its fluorescence and phosphorescence characteristics. A small ΔEST can facilitate intersystem crossing (ISC), the process by which a molecule transitions from a singlet excited state to a triplet excited state.
While specific computational data for this compound is not extensively documented in publicly available literature, calculations for similar donor-acceptor-donor (D-A-D) type molecules are common. For a molecule like this compound, the central electron-deficient pyridazine ring acts as the acceptor, while the 2-fluorostyryl groups serve as the electron-donating moieties. The spatial overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key determinant of the ΔEST. In many D-A-D systems, the HOMO is localized on the donor fragments and the LUMO on the acceptor core, leading to a small overlap and consequently, a small singlet-triplet gap. Theoretical calculations, typically using TD-DFT methods, are essential to quantify this gap and predict the efficiency of ISC.
Investigation of Nonlinear Optical (NLO) Properties
Molecules with extended π-conjugated systems and significant charge transfer characteristics, such as this compound, are promising candidates for nonlinear optical (NLO) materials. NLO materials can alter the properties of light and have applications in technologies like optical switching and frequency conversion. Computational methods are invaluable for predicting the NLO response of a molecule before undertaking complex synthesis and experimental characterization.
Theoretical calculations using methods like DFT can predict the magnitude and direction of the molecular dipole moment. For this compound, while the molecule may possess a degree of symmetry, vibrational motions and potential conformational isomers can result in a non-zero dipole moment. Computational studies on related substituted pyridazines have shown that the calculated dipole moments can range from approximately 4 to 9 Debye, depending on the nature and position of the substituents. nih.gov
Table 1: Illustrative Calculated Dipole Moments for Substituted Pyridazines
| Compound | Computational Method | Basis Set | Solvent Model | Calculated Dipole Moment (Debye) |
| Thienylpyridazine Derivative 1 | DFT/B3LYP | 6-31G(d) | IEFPCM (1,4-Dioxane) | 4.3 |
| Thienylpyridazine Derivative 2 | DFT/B3LYP | 6-31G(d) | IEFPCM (1,4-Dioxane) | 8.9 |
| Pyridazine (in water) | I-QM/MM | Not Specified | Explicit Water | 6.74 |
| Pyridazine (gas phase) | Not Specified | Not Specified | None | 4.13 |
This table presents data for related pyridazine compounds to illustrate the range of calculated values and is not specific to this compound. Data sourced from multiple studies. nih.govresearchgate.net
The NLO properties of a molecule are quantified by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The linear polarizability (α) describes the linear response of the molecule to an applied electric field, while the first hyperpolarizability (β), also known as the second-order polarizability, governs the second-harmonic generation (SHG) and other second-order NLO phenomena.
Computational evaluation of α and β is typically performed using DFT calculations with a suitable functional and basis set. For molecules to exhibit a significant β value, they must be non-centrosymmetric and possess a large change in dipole moment upon excitation. The D-A-D structure of this compound suggests the potential for intramolecular charge transfer, which is a key requirement for a large NLO response. The fluorine substitution on the styryl moieties can further modulate the electronic properties and enhance the hyperpolarizability. Studies on analogous compounds like 3,6-bis(2-pyridyl)pyridazine have shown that while the SHG efficiency might be modest, the intrinsic first hyperpolarizability can be significant. researchgate.net
Table 2: Example First Hyperpolarizability Data for an NLO-active Oxadiazole Derivative
| Property | Value |
| Experimental First Hyperpolarizability (βλ=1064 exp) | 226 x 10-30 esu |
| Calculated Static First Hyperpolarizability (βλ=0) | 126 x 10-30 esu |
This table shows representative data for a different class of NLO material to provide context for the magnitude of these values. researchgate.net
Computational Studies on Photoisomerization Pathways of Styryl Moieties
The styryl groups in this compound can potentially undergo photoisomerization, a light-induced transformation between cis (Z) and trans (E) isomers. This process is the basis for applications such as molecular switches and photosensitive materials.
Computational studies can map out the potential energy surfaces of the ground and excited states to elucidate the mechanism of photoisomerization. These calculations can identify the transition states and minimum energy pathways for the E-Z isomerization. The process typically involves photoexcitation to an excited singlet state, followed by rotation around the carbon-carbon double bond of the styryl linkage. The presence of the pyridazine core and the fluorine substituents can influence the energy barriers and the quantum yields of the photoisomerization process. Similar computational investigations on other molecules with photoisomerizable units, such as those containing anthracene, have successfully detailed the pathways for intramolecular cycloadditions, a related photochemical process. mdpi.com
Solvent Effects Modeling in Theoretical Calculations (e.g., IEFPCM Model)
The properties of molecules, particularly polar ones like this compound, can be significantly influenced by their solvent environment. Therefore, it is crucial to include solvent effects in theoretical calculations to obtain results that are comparable to experimental measurements in solution.
The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used and robust method for modeling solvent effects. nih.gov In this model, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. The model calculates the electrostatic interaction between the solute and the solvent, providing a more accurate description of the molecule's electronic structure, geometry, and properties in solution. For instance, the calculated dipole moment of pyridazine increases significantly from the gas phase to an aqueous environment, an effect that can be captured by models like IEFPCM. researchgate.net This approach is essential for accurate predictions of NLO properties, absorption spectra, and the energetics of reaction pathways in solution.
Applications in Advanced Materials Science and Engineering
Development as Active Components in Organic Light-Emitting Diodes (OLEDs) and Display Technologies
The inherent luminescent and charge-transporting properties of pyridazine (B1198779) derivatives make them promising candidates for use in Organic Light-Emitting Diodes (OLEDs).
Emitter Materials for Electroluminescence
While specific research on 3,6-Bis(2-fluorostyryl)pyridazine as a primary emitter is not extensively detailed in the provided results, the broader class of pyridazine derivatives is recognized for its potential in opto-electronics. Pyridazine-based materials can be tailored to exhibit strong emission and high molar extinction coefficients. The electron-deficient nature of the pyridazine core, when combined with suitable electron-donating groups, can create donor-acceptor (D-A) type materials with tunable emission colors. This principle is fundamental to developing new emitter materials for electroluminescent devices.
Host Materials in Phosphorescent OLEDs (PhOLEDs)
Pyridazine derivatives have been successfully employed as host materials in phosphorescent OLEDs (PhOLEDs). researchgate.net These materials are crucial for dispersing and supporting phosphorescent guest emitters, facilitating efficient energy transfer and preventing concentration quenching. For instance, a green phosphorescent device utilizing a pyridazine-based host material achieved high maximum efficiencies, demonstrating its potential for optoelectronic applications. researchgate.net The bipolar charge transport capabilities of some pyridazine derivatives are particularly advantageous, as they allow for a balanced injection and transport of both holes and electrons, leading to improved device performance. researchgate.net The design of soluble host materials is also a key area of research, aiming to enable solution-processed fabrication of highly efficient PhOLEDs. nih.gov
Charge-Transporting Materials
The electron-deficient pyridazine core makes its derivatives suitable for use as electron-transporting materials (ETMs) in OLEDs. Pyridine-appended pyrene (B120774) derivatives, which share some structural similarities with the compound of interest, have been studied as hole-transporting materials (HTMs). nih.gov These materials exhibit suitable energy levels for hole injection and transport. nih.gov A pyridazine-based derivative, 3CzPyaPy, was identified as a bipolar-transport material, capable of transporting both holes and electrons, which is a desirable characteristic for simplifying device architecture and improving efficiency. researchgate.net
Utility as Fluorescent Probes and Chemical Sensors
The fluorescence properties of pyridazine derivatives can be harnessed for the development of chemical sensors and biological probes.
The core structure of pyridazine can be functionalized to create compounds that exhibit changes in their fluorescence upon interaction with specific analytes. For example, fluorescent markers based on 2-styrylpyridazin-3(2H)-one have been developed to detect aggregated amyloid-beta peptides, which are associated with Alzheimer's disease. nih.gov These probes showed a significant increase in fluorescence emission upon binding to the target aggregates. nih.gov This "turn-on" fluorescence response is a highly desirable feature for sensitive and selective detection. Furthermore, polymers incorporating 2,6-bis(2-benzimidazolyl)pyridine (B160508) units have been shown to act as fluorescent chemosensors for metal ions like Zn(II), demonstrating the versatility of pyridazine-based structures in sensor applications. nih.gov
Role as Organic Semiconductor Materials
Pyridazines are recognized as a class of organic heterocyclic aromatic semiconductors. liberty.edu Their planar structure and the presence of nitrogen atoms contribute to their semiconducting properties. The field of semiconductive organic chemistry is actively exploring pyridazines for various electronic applications. liberty.edu The ability to synthesize and characterize a library of pyridazine compounds is a crucial step toward understanding their potential in the electronics industry. liberty.edu Aromatic systems containing pyridine-dicarbonitrile fragments have been investigated as electron-transporting organic semiconductors, exhibiting long-lived emissions, which is a valuable property for certain electronic devices. beilstein-journals.org
Incorporation as Structural Units in Functional Polymeric Materials
The pyridazine moiety can be incorporated into polymer chains to create functional materials with tailored properties. Substituted pyridazines have attracted attention for their potential in creating novel materials. researchgate.net Coordination polymers, which are formed by the self-assembly of metal ions and organic ligands, represent one such application. Bis(pyrazolyl)pyridines have been used to create coordination polymers with interesting magnetic and photoluminescent properties. nih.gov Additionally, a silsesquioxane-based polymer functionalized with 2,6-bis(2-benzimidazolyl)pyridine has been synthesized, demonstrating high thermal stability and functioning as a fluorogenic sensor for Zn(II) ions. nih.gov This indicates the potential for creating robust and functional polymeric materials by incorporating pyridazine-based units.
No Information Available on the Coordination Chemistry of this compound
Despite a thorough search of scientific databases and literature, no research or data could be found specifically detailing the coordination chemistry and supramolecular assemblies of the compound this compound. Consequently, the requested article focusing on its ligand properties, formation of metal complexes, and the elucidation of their structures cannot be generated.
The field of coordination chemistry extensively studies how ligands, which are molecules that donate electrons, bind to central metal ions to form complex structures. Pyridazine derivatives are a well-known class of ligands due to the presence of nitrogen atoms with lone pairs of electrons that can readily coordinate with metal ions. Research on various substituted pyridazines has revealed a rich and diverse range of coordination behaviors, leading to the formation of mononuclear and polynuclear complexes with interesting geometries and electronic properties.
However, for the specific compound This compound , there is a notable absence of published studies. This indicates that its synthesis and subsequent investigation as a ligand in coordination chemistry have likely not yet been reported in the accessible scientific literature. Therefore, details regarding its chelation behavior, the identification of its coordination sites, its ability to form complexes with transition metals such as copper(II) or silver(I), and the structural characteristics of any such potential complexes remain unknown.
Without experimental or theoretical data on this compound, any discussion on its coordination chemistry would be purely speculative and would not meet the required standards of scientific accuracy. Further research would be necessary to synthesize this compound and explore its potential as a ligand in the formation of novel metal complexes and supramolecular assemblies.
Coordination Chemistry and Supramolecular Assemblies
Self-Assembly into Supramolecular Architectures7.3.1. Design and Synthesis of Metal-Organic Frameworks (MOFs)7.3.2. Formation of Grid-like and Other Extended Metal Complexes7.3.3. Dimerization and Network Formation via Intermolecular Interactions
Further research into the synthesis and coordination chemistry of "3,6-Bis(2-fluorostyryl)pyridazine" would be required to generate the specific content requested.
Reactivity and Reaction Mechanism Studies
Reactivity Profile of the Pyridazine (B1198779) Core
The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement makes the ring electron-deficient and influences its reactivity significantly. nih.govwikipedia.org The nitrogen atoms exert a strong electron-withdrawing inductive effect, which reduces the electron density of the ring carbons. This property makes the pyridazine core susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms. wikipedia.org
While specific studies on the reactions of 3,6-Bis(2-fluorostyryl)pyridazine with nucleophiles are not extensively documented, the general reactivity of pyridazine systems suggests that it would undergo nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions. The electron-deficient nature of the pyridazine ring activates it for attack by nucleophiles. wikipedia.org For substitution to occur at the ring carbons, a suitable leaving group would typically be required at one of those positions.
In the absence of a conventional leaving group like a halide, reactions with very strong nucleophiles, such as organometallic reagents or powerful amides, might lead to addition products or ring-opening, rather than direct substitution of a hydrogen atom (a hydride, which is a very poor leaving group). The reactivity is generally enhanced in poly-substituted pyridazines, especially when electron-withdrawing groups are present. nih.govclockss.org
Table 1: Expected Reactivity of the Pyridazine Core with Nucleophiles
| Nucleophile Type | Expected Reaction Type | Comments |
|---|---|---|
| Strong (e.g., R-Li, NaNH₂) | Addition / Ring-Opening | Direct substitution is unlikely without a leaving group. The reaction may proceed via a complex mechanism. |
A notable reaction pathway for nitrogen-containing heterocycles is the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. acs.orgwikipedia.org This mechanism provides an alternative pathway to the classical SNAr (addition-elimination) route and is particularly relevant in reactions of substituted azines with strong nucleophiles like sodium amide. wikipedia.orgacs.org
The SN(ANRORC) mechanism proceeds via the following steps:
Addition: The nucleophile adds to an electrophilic carbon atom of the heterocyclic ring, forming a σ-complex intermediate.
Ring Opening: The heterocyclic ring cleaves, typically initiated by the lone pair on a ring nitrogen atom, to form an open-chain intermediate.
Ring Closure: The open-chain intermediate undergoes a new intramolecular cyclization to form a different heterocyclic ring, often expelling a different atom or group than the original leaving group.
This mechanism has been extensively studied for heterocycles like pyrimidines and triazines, often using isotopic labeling to confirm that a ring atom has been extruded and replaced. wikipedia.orgresearchgate.net For a 3,6-disubstituted pyridazine, the SN(ANRORC) pathway could theoretically be initiated by the attack of a potent nucleophile (e.g., amide ion) at a carbon atom of the ring, leading to a ring-opened species. Subsequent re-cyclization could then lead to the final substituted product. However, the occurrence of this mechanism is highly dependent on the specific substrate, nucleophile, and reaction conditions. There are no specific studies confirming the SN(ANRORC) mechanism for this compound itself.
Reactivity of the Styryl Moieties to Chemical Transformations
The two styryl moieties contain carbon-carbon double bonds, which are sites of potential chemical reactivity. These alkenes can undergo a variety of addition reactions typical for such functional groups. However, their reactivity is modulated by conjugation with both the phenyl ring (containing an electron-withdrawing fluorine atom) and the electron-deficient pyridazine ring.
Potential reactions of the styryl double bonds include:
Electrophilic Addition: Reactions with electrophiles such as halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) could occur, although the electron-withdrawing nature of the attached rings might deactivate the double bond towards this type of attack compared to simple alkenes.
Reduction: The double bonds can be reduced to single bonds via catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst), yielding the corresponding 3,6-bis(2-fluoro-2-phenylethyl)pyridazine.
Oxidation: Oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) could cleave the double bonds, leading to the formation of aldehydes or carboxylic acids, depending on the workup conditions.
The styryl groups can also serve as synthetic intermediates for further transformations, such as cyclization reactions to build more complex heterocyclic systems. osi.lvnih.gov
Photoinduced Reactions and Processes (e.g., Photoisomerization)
One of the most significant aspects of the reactivity of this compound and related styrylpyridazines involves their response to light. Upon irradiation with UV light, these compounds can undergo reversible trans-cis (or E/Z) photoisomerization around the styryl double bonds. researchgate.net
In solution, the thermodynamically more stable E,E-isomer of 3,6-bis(styryl)pyridazines, upon irradiation, can convert to the E,Z- and Z,Z-isomers. This process continues until a photostationary state is reached, which is a dynamic equilibrium mixture of the different isomers whose ratio depends on the wavelength of the light used. researchgate.net This photoisomerization is a common feature of molecules containing the stilbene (B7821643) (styryl) motif. researchgate.netmdpi.com
The general process can be represented as:
E,E-isomer ⇌ E,Z-isomer ⇌ Z,Z-isomer
This photo-switchable behavior is of interest for the development of photochromic materials and molecular switches. In addition to isomerization, some styryl-heterocycles are known to undergo intramolecular photocyclization upon irradiation, leading to the formation of fused polycyclic aromatic systems. researchgate.netresearchgate.net While this has been observed for compounds like styrylquinolines, specific studies on the photocyclization of this compound are not widely reported.
Table 2: Photochemical Properties of Related 3,6-Bis(styryl)pyridazines
| Process | Description | Outcome | Reference |
|---|---|---|---|
| Photoisomerization | Reversible E/Z (trans/cis) isomerization around the C=C double bond upon UV irradiation. | Formation of a photostationary state containing a mixture of E,E-, E,Z-, and Z,Z-isomers. | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
